molecular formula C18H17FN2O2 B12215128 3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one

Cat. No.: B12215128
M. Wt: 312.3 g/mol
InChI Key: MIMOZOYVYMDVDU-UHFFFAOYSA-N
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Description

3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is a synthetic compound known for its significant pharmacological properties It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a benzofuranone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one typically involves multiple steps. One common method includes the reaction of 4-fluoroaniline with piperazine to form 4-(4-fluorophenyl)piperazine. This intermediate is then reacted with 2-benzofuran-1(3H)-one under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques like continuous flow synthesis and automated reaction monitoring .

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its interactions with biological targets, such as receptors and enzymes.

    Medicine: Explored for its potential therapeutic effects, including neuroprotective and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. It has been shown to bind to receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of certain pathways or activation of others. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-fluorophenyl)piperazin-1-yl]-2-benzofuran-1(3H)-one is unique due to its specific structural features and pharmacological properties. Its combination of a fluorophenyl group, piperazine ring, and benzofuranone structure provides distinct interactions with molecular targets, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C18H17FN2O2

Molecular Weight

312.3 g/mol

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-3H-2-benzofuran-1-one

InChI

InChI=1S/C18H17FN2O2/c19-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17-15-3-1-2-4-16(15)18(22)23-17/h1-8,17H,9-12H2

InChI Key

MIMOZOYVYMDVDU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C(=O)O2)C4=CC=C(C=C4)F

Origin of Product

United States

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